molecular formula C14H18N6O B1662851 Abacavir CAS No. 136470-78-5

Abacavir

Katalognummer: B1662851
CAS-Nummer: 136470-78-5
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: MCGSCOLBFJQGHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abacavir is a synthetic carbocyclic nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). It is marketed under the brand name Ziagen among others. This compound is typically used in combination with other antiretroviral medications and is not recommended for use alone . It is known for its ability to inhibit the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication process .

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy in HIV Treatment

Abacavir is FDA-approved for use in adults and children over three months old as part of combination antiretroviral therapy (ART). It is often administered alongside other agents such as lamivudine and dolutegravir.

Clinical Trials and Outcomes

  • A pivotal study compared this compound with zidovudine combined with lamivudine. At week 48, 70% of patients on this compound achieved plasma HIV-1 RNA levels of ≤50 copies/mL, similar to the zidovudine group (69%) .
  • The median increase in CD4+ cell counts was significantly higher in the this compound group (209 cells/mm³) compared to the zidovudine group (155 cells/mm³), indicating a robust immunological response .

Pharmacokinetics

This compound exhibits a two-compartment pharmacokinetic model with high oral bioavailability. Key pharmacokinetic parameters include:

  • Clearance : Increased from a mean of 3.33 to 5.86 L/h/7 kg from day 1 to day 14 in severely malnourished children .
  • Central Nervous System Penetration : Studies indicate that this compound penetrates the central nervous system effectively, with a CSF/plasma concentration ratio of approximately 31% to 44% .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it has been associated with hypersensitivity reactions, particularly in individuals with the HLA-B*57:01 allele. This genetic predisposition can lead to severe allergic reactions upon exposure to the drug.

Cardiovascular Risks

Recent analyses have linked this compound use to an increased risk of major adverse cardiovascular events (MACE). A meta-analysis indicated that current or past use of this compound may elevate cardiovascular disease risk among HIV patients .

Off-Label Uses

This compound has been explored for various off-label applications, including:

  • HIV Treatment in Special Populations : Research has demonstrated its efficacy in severely malnourished children, showing that WHO weight-band dosing recommendations are appropriate for this demographic .
  • Potential Role in Cancer Therapy : Emerging studies are investigating the immunomodulatory effects of this compound that may enhance responses to cancer therapies.

Case Studies and Research Findings

Several studies have documented the diverse applications and outcomes associated with this compound:

StudyPopulationFindings
Archary et al., 2024Severely malnourished childrenThis compound showed increased bioavailability and effective pharmacokinetics without compromising efficacy .
Clinical Infectious Diseases, 2004Adults with HIVComparable efficacy to zidovudine with better CD4+ cell response .
Nature Communications, 2019Molecular dynamics studyThis compound alters peptide presentation by HLA-B*57:01, influencing T-cell responses .

Wirkmechanismus

Target of Action

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, as it is responsible for the transcription of viral RNA into DNA .

Mode of Action

This compound is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes with natural nucleotides for incorporation into the viral DNA . When incorporated, it inhibits the HIV reverse transcriptase enzyme competitively and acts as a chain terminator of DNA synthesis . This prevents the virus from replicating and reduces the viral load in the body .

Biochemical Pathways

This compound interferes with the reverse transcription process, a critical step in the HIV life cycle . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thus blocking the integration of viral DNA into the host genome . This ultimately leads to a decrease in viral replication and an increase in CD4 cell counts .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . Maximum this compound concentrations are observed in serum within 0.5 to 3.0 hours of dosing in the fasted state (median Tmax of 1 - 1.5 hour) . The elimination half-life of this compound is 1.5 hours . It is primarily metabolized through cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can play a significant role. The presence of the HLA-B*57:01 allele is strongly linked to the occurrence of a hypersensitivity reaction to this compound . Therefore, testing for this allele prior to this compound treatment is recommended . Additionally, drug interactions can also influence the action of this compound. Since this compound is primarily metabolized by ADH and UGT enzymes, no interactions between this compound and inducers or inhibitors of cytochrome P450 (CYP) enzymes are predicted .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Abacavir umfasst mehrere Schritte, beginnend mit einer geeigneten Dihaloaminopyrimidin-Verbindung. Die wichtigsten Schritte sind:

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle der Temperatur, des pH-Werts und der Verwendung spezifischer Katalysatoren, um die Reaktionen zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen, um das Endprodukt zu isolieren .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Platinelektroden, bor-dotierte Diamantelektroden.

    Substitution: Cyclopropylamin, verschiedene Lösungsmittel und Katalysatoren.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with abacavir.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Tenofovir: A nucleotide reverse transcriptase inhibitor with a different chemical structure but similar antiviral activity.

Comparison:

Biologische Aktivität

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, safety profile, and potential side effects, including hypersensitivity reactions. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of this compound's biological activity.

This compound is metabolized intracellularly to its active form, carbovir triphosphate (CBV-TP), which competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during reverse transcription, effectively inhibiting viral replication. This compound has demonstrated potency against HIV strains resistant to other NRTIs, making it a valuable option in antiretroviral therapy (ART) regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours.
  • Distribution : The drug penetrates the central nervous system (CNS) effectively, with cerebrospinal fluid (CSF) concentrations significantly exceeding the inhibitory concentration for HIV .
  • Metabolism : this compound is primarily metabolized by the liver through non-CYP450 pathways, reducing the risk of drug-drug interactions commonly associated with other antiretrovirals .
  • Excretion : The drug is eliminated mainly via renal clearance, with minimal hepatic metabolism .

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials demonstrating its efficacy as part of ART regimens:

  • In a comparative study with zidovudine and lamivudine, this compound showed non-inferior efficacy in maintaining viral suppression (70% vs. 69% at week 48) and a favorable CD4+ cell response (209 cells/mm³ vs. 155 cells/mm³) .
  • A meta-analysis indicated that viral suppression rates ranged from 50% to 70% at six months and from 57% to 78% at twelve months in pediatric populations treated with this compound .

Safety Profile and Hypersensitivity Reactions

While this compound is generally well-tolerated, it is associated with hypersensitivity reactions (HSRs) in a subset of patients. The incidence of HSRs can be influenced by genetic factors such as HLA-B*5701 status:

  • Case Study Example : A patient developed gastrointestinal symptoms and fever within days of initiating therapy with this compound. Upon discontinuation, symptoms resolved rapidly, indicating a probable hypersensitivity reaction .

Table 1: Summary of this compound Hypersensitivity Reactions

Study/CasePopulationSymptomsOutcomes
Case #3Adult maleVomiting, diarrhea, feverSymptoms resolved post-discontinuation
Patel et al. (2020)Pediatric patientsVariable symptomsIncidence rate varied from 0% to 5.49%

Research Findings on Oncogenic Activity

Recent studies have also explored the potential oncogenic effects of this compound. Research indicates that this compound can activate oncogenic transcription factors in gastric cancer cells, suggesting a complex role beyond its antiviral activity:

  • This compound was found to induce pathways associated with cancer progression, including MYC and NFκB signaling pathways .

Eigenschaften

IUPAC Name

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861337
Record name 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136470-78-5, 914348-29-1
Record name NSC742406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abacavir
Reactant of Route 2
Abacavir
Reactant of Route 3
Abacavir
Reactant of Route 4
Abacavir
Reactant of Route 5
Reactant of Route 5
Abacavir
Reactant of Route 6
Abacavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.